(2-Iodoethyl)(methyl)amine hydroiodide
Description
Contextual Significance of Halogenated Amines in Chemical Research
Halogenated amines are a cornerstone in organic synthesis due to the unique reactivity conferred by the halogen atom. The presence of a halogen, such as iodine, bromine, or chlorine, on an alkyl chain attached to a nitrogen atom creates an electrophilic carbon center, making the molecule susceptible to nucleophilic attack. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
One of the most notable applications of halogenated amines is in the synthesis of nitrogen-containing heterocyclic compounds, which are ubiquitous scaffolds in natural products and pharmaceuticals. openmedicinalchemistryjournal.comresearchgate.netnih.gov Intramolecular cyclization reactions of N-halogenated amines, such as the renowned Hofmann-Löffler reaction, provide a powerful method for generating cyclic amines like pyrrolidines. acs.org In these reactions, the halogen atom acts as a leaving group, enabling the formation of a new ring structure.
Furthermore, halogenated amines serve as valuable precursors for a wide array of functional group transformations. The halogen can be displaced by various nucleophiles to introduce functionalities such as azides, cyanides, or thiols, thereby expanding the synthetic utility of the original amine scaffold. studymind.co.ukpressbooks.puborgosolver.com The choice of halogen is crucial, with iodinated compounds often exhibiting higher reactivity due to the excellent leaving group ability of the iodide ion.
Overview of the Chemical Class and its Research Relevance
(2-Iodoethyl)(methyl)amine (B8807460) hydroiodide belongs to the class of β-halo-N-alkylamines. These compounds are characterized by a halogen atom positioned two carbons away from the nitrogen atom. The hydroiodide salt form indicates that the basic amine has been neutralized with hydroiodic acid. This salt formation is a common strategy to improve the handling and stability of reactive amines. gre.ac.uk
The research relevance of (2-Iodoethyl)(methyl)amine hydroiodide and similar compounds stems from their role as bifunctional reagents. They possess a nucleophilic nitrogen center (in its free base form) and an electrophilic carbon center (attached to the iodine). The iodine atom is a particularly effective leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions. pressbooks.publibretexts.org This reactivity allows for the introduction of the N-methyl-ethylamine moiety into other molecules, a common structural motif in biologically active compounds.
The synthesis of such compounds can be achieved through several established organic chemistry methods, including the nucleophilic substitution of an alkyl halide with an amine or the reduction of amides. orgosolver.comlibretexts.org For instance, the reaction of a primary amine with an excess of an alkyl halide can lead to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. pressbooks.pub
Below is a data table summarizing the key chemical properties of the free base form, (2-Iodoethyl)(methyl)amine.
| Property | Value |
| IUPAC Name | 2-iodo-N-methylethanamine |
| Molecular Formula | C3H8IN |
| Molecular Weight | 185.01 g/mol |
| InChI | InChI=1S/C3H8IN/c1-5-3-2-4/h5H,2-3H2,1H3 |
| InChIKey | NCBOOWSTLLAGKM-UHFFFAOYSA-N |
| SMILES | CNCCI |
Data sourced from PubChem CID 17138990. nih.gov
The hydroiodide salt of this compound, this compound, combines the inherent reactivity of the iodo-substituted amine with the improved physical properties of a salt, making it a valuable reagent for researchers in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-iodo-N-methylethanamine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8IN.HI/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWKUARMQJIBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodoethyl Methyl Amine Hydroiodide
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the carbon-iodine and carbon-nitrogen bonds in a relatively straightforward manner from readily available precursors.
Alkylation Strategies for Primary Amine Precursors
A primary route for the synthesis of (2-Iodoethyl)(methyl)amine (B8807460) hydroiodide is the direct alkylation of methylamine (B109427) with a suitable iodo-containing electrophile. The reaction of methylamine with 1,2-diiodoethane (B146647) represents a direct approach to forming the target molecule. In this SN2 reaction, the nucleophilic amine attacks one of the electrophilic carbon atoms of 1,2-diiodoethane, displacing an iodide ion.
However, this method is often complicated by the potential for over-alkylation. wikipedia.org The product, N-methyl-2-iodoethylamine, is itself a secondary amine and can compete with the starting methylamine to react with another molecule of 1,2-diiodoethane. This can lead to the formation of the tertiary amine, bis(2-iodoethyl)methylamine, and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To favor the desired mono-alkylation, a significant excess of methylamine is typically employed. This statistical control increases the probability of an iodoalkane molecule reacting with methylamine rather than the product.
Quaternization Reactions and Iodoalkane Precursors
Another direct approach involves the quaternization of a tertiary amine with an iodoalkane. While this method is generally used for the synthesis of quaternary ammonium salts, a variation of this principle can be conceptualized for the synthesis of the hydroiodide salt of a secondary amine. For instance, the reaction of a precursor like N,N-dimethyl-2-iodoethylamine with an agent that can demethylate the quaternary ammonium salt formed in situ could theoretically yield the target compound. However, such approaches are less common and often more complex than other synthetic strategies.
A more relevant, though technically a quaternization of a primary amine, is the exhaustive methylation of a primary amine with excess methyl iodide. masterorganicchemistry.com While this typically leads to a quaternary ammonium salt, careful control of stoichiometry and reaction conditions could potentially favor the formation of the secondary amine hydroiodide.
Indirect Synthetic Pathways
Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the final product. These multi-step processes can offer better control over the final product's purity and may avoid the issue of over-alkylation seen in direct methods.
Precursor Functionalization and Subsequent Iodination
A common and effective indirect route begins with the functionalization of a more readily available precursor, such as N-methylethanolamine. google.com This alkanolamine possesses the required carbon-nitrogen bond and ethyl backbone. The hydroxyl group can be converted into a good leaving group, which is then displaced by an iodide ion.
One established method for this transformation is the reaction of the precursor alcohol with thionyl chloride to form the corresponding chloro-derivative, N-methyl-2-chloroethylamine. This intermediate can then be subjected to a halide exchange reaction to yield the desired iodo-compound.
Alternatively, direct conversion of the hydroxyl group to an iodide can be achieved using reagents such as hydroiodic acid in combination with a reducing agent like red phosphorus, or by using triphenylphosphine (B44618) and iodine. These methods can be effective but may require harsh reaction conditions.
| Precursor | Reagent for Iodination | Intermediate |
| N-Methylethanolamine | Thionyl Chloride followed by NaI | N-Methyl-2-chloroethylamine |
| N-Methylethanolamine | Hydroiodic Acid/Red Phosphorus | (2-Iodoethyl)(methyl)amine |
| N-Methylethanolamine | Triphenylphosphine/Iodine | (2-Iodoethyl)(methyl)amine |
Conversion of Analogous Halide Salts
The Finkelstein reaction is a cornerstone of indirect synthesis for alkyl iodides. This SN2 reaction involves the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. The success of this reaction is often driven by the precipitation of the less soluble sodium chloride or bromide from the acetone, which shifts the equilibrium towards the formation of the alkyl iodide.
In the context of synthesizing (2-Iodoethyl)(methyl)amine hydroiodide, a precursor such as N-methyl-2-chloroethylamine hydrochloride would be reacted with sodium iodide in acetone. This would result in the formation of (2-Iodoethyl)(methyl)amine and sodium chloride. The subsequent addition of hydroiodic acid would then yield the desired hydroiodide salt. This method is generally high-yielding and proceeds under mild conditions.
| Starting Material | Reagent | Solvent | Product |
| N-Methyl-2-chloroethylamine HCl | Sodium Iodide | Acetone | (2-Iodoethyl)(methyl)amine |
Optimization of Reaction Conditions in Preparation Methods
The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of several reaction parameters.
For direct alkylation strategies , the key challenge is to minimize over-alkylation. wikipedia.org The following factors are critical:
Stoichiometry: A large excess of the primary amine (methylamine) is crucial to statistically favor mono-alkylation. The molar ratio of amine to diiodoalkane can be adjusted to optimize the yield of the secondary amine.
Temperature: Lower reaction temperatures generally favor mono-alkylation by reducing the rate of the second alkylation step, which typically has a higher activation energy.
Reaction Time: Careful monitoring of the reaction progress is necessary to stop the reaction once the formation of the desired product is maximized, before significant amounts of byproducts are formed.
In indirect pathways , such as the Finkelstein reaction , optimization focuses on ensuring the complete conversion of the halide precursor.
Solvent: Acetone is the conventional solvent due to the differential solubility of sodium halides. However, other polar aprotic solvents like acetonitrile (B52724) or dimethylformamide can also be used and may influence the reaction rate.
Temperature: While the Finkelstein reaction can often be performed at room temperature, heating can increase the reaction rate. The optimal temperature will depend on the reactivity of the specific substrate.
Concentration: The concentration of the reactants can influence the reaction rate and the efficiency of the precipitation of the inorganic salt byproduct.
For the iodination of alcohol precursors , the choice of iodinating agent and the reaction conditions are paramount.
Reagent Choice: The use of harsh reagents like hydroiodic acid may require more stringent control of temperature and reaction time to avoid side reactions. Milder reagents may offer better selectivity but could be more expensive.
Work-up Procedure: The purification of the final product is a critical step. Recrystallization is a common method for obtaining the hydroiodide salt in high purity. The choice of solvent for recrystallization needs to be carefully selected to ensure good recovery of the product while leaving impurities in the solution.
By systematically adjusting these parameters, the synthesis of this compound can be tailored to achieve the desired outcome in terms of yield, purity, and cost-effectiveness.
Solvent Systems and Temperature Effects
The selection of an appropriate solvent system and the careful control of reaction temperature are critical parameters in the synthesis of this compound. These factors not only influence the reaction rate and yield but also the purity of the final product.
One of the primary methods for this synthesis involves the reaction of N-methylethanolamine with concentrated hydroiodic acid. In this reaction, hydroiodic acid often serves as both the reactant and the solvent, particularly when used in a significant excess. The reaction is typically performed under reflux conditions, which suggests that elevated temperatures are necessary to drive the conversion of the alcohol to the corresponding iodide. The high concentration of the acid and the elevated temperature facilitate the protonation of the hydroxyl group, forming a good leaving group (water), which is then displaced by the iodide ion in a nucleophilic substitution reaction.
In alternative approaches, where other iodinating agents might be employed, the choice of an inert solvent becomes crucial. Solvents such as acetonitrile or other polar aprotic solvents could potentially be used to facilitate the reaction while minimizing side reactions. The temperature in such systems would need to be carefully optimized. Lower temperatures might lead to a sluggish reaction, while excessively high temperatures could promote the formation of elimination byproducts or degradation of the desired product.
The effect of temperature on the reaction can be summarized in the following table, based on general principles of nucleophilic substitution reactions of this type:
| Temperature Range | Expected Outcome | Potential Issues |
| Low (e.g., 0-25 °C) | Slow reaction rate, potentially incomplete conversion. | Extended reaction times required. |
| Moderate (e.g., 25-80 °C) | Increased reaction rate, generally favorable for substitution. | Potential for competing elimination reactions. |
| High (e.g., >80 °C, Reflux) | Rapid reaction, often necessary for less reactive substrates. | Increased risk of byproduct formation and decomposition. |
Catalyst Selection and Reaction Efficiency
While the direct reaction of N-methylethanolamine with concentrated hydroiodic acid may not explicitly require a catalyst, the broader field of converting alcohols to alkyl halides has seen the use of various catalytic systems to improve reaction efficiency under milder conditions. For instance, the use of a dehydrating agent or a Lewis acid could potentially facilitate the initial activation of the hydroxyl group, making it a better leaving group.
In the context of related syntheses, catalysts are often employed to avoid the use of harsh acidic conditions. For example, in the conversion of alcohols to other halides, catalysts based on transition metals or activating agents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides) are common. For iodination, while less common, certain Lewis acids could theoretically enhance the reaction rate.
The efficiency of the synthesis is a measure of the yield and purity of the obtained this compound. In the absence of a catalyst, the efficiency is heavily dependent on the reaction conditions, such as the concentration of hydroiodic acid and the reaction temperature and time. A significant excess of the acid is often used to drive the equilibrium towards the product side.
A comparative overview of potential catalytic influences on reaction efficiency is presented below:
| Catalyst/Condition | Potential Effect on Efficiency | Plausible Mechanism |
| No Catalyst (Conc. HI) | Moderate to good yield, requires harsh conditions. | Direct protonation of the hydroxyl group by the strong acid. |
| Lewis Acid (e.g., ZnCl₂) | Potentially higher yield under milder conditions. | Coordination of the Lewis acid to the hydroxyl oxygen, enhancing its leaving group ability. |
| Dehydrating Agent | May improve yield by removing water byproduct. | Shifts the reaction equilibrium towards the product side. |
Scale-Up Considerations for Laboratory to Preparative Synthesis
Scaling up the synthesis of this compound from a laboratory scale to a preparative or pilot-plant scale introduces several challenges that need to be carefully addressed to ensure safety, efficiency, and product consistency.
Heat Management: The reaction of N-methylethanolamine with concentrated hydroiodic acid is exothermic. On a small laboratory scale, this heat can often be dissipated by the surrounding environment or with simple cooling baths. However, during a large-scale synthesis, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Inadequate heat management can lead to a runaway reaction, an increase in byproduct formation, and potential safety hazards. Therefore, a well-designed reactor with efficient cooling systems and temperature monitoring is essential for a safe and controlled process.
Reagent Addition: The order and rate of reagent addition become more critical on a larger scale. A slow, controlled addition of one reagent to the other, often with simultaneous cooling, is a common strategy to manage the exothermicity of the reaction.
Mixing: Efficient mixing is crucial to ensure a homogeneous reaction mixture, which is important for consistent product quality and to avoid localized overheating. The choice of stirrer and its speed needs to be optimized for the larger reaction vessel.
Work-up and Purification: The work-up procedure, including quenching the reaction, separating the product, and purification, also needs to be adapted for a larger scale. For example, extraction and distillation processes that are straightforward in the lab may require specialized equipment for preparative synthesis. The choice of purification method will depend on the purity requirements of the final product. Crystallization is often a preferred method for purification on a larger scale as it can be more cost-effective and scalable than chromatography.
Material Compatibility: The corrosive nature of concentrated hydroiodic acid requires careful selection of reactor materials. Glass-lined reactors or reactors made of corrosion-resistant alloys are typically necessary to handle such aggressive reagents on a larger scale.
The following table outlines key considerations for scaling up the synthesis:
| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Considerations for Scale-Up |
| Heat Control | Simple cooling bath (ice/water) | Jacketed reactor with a cooling system | Efficient heat transfer is critical to prevent runaway reactions. |
| Reagent Addition | Manual addition | Controlled addition via pumps | To manage exothermicity and ensure homogeneity. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | To maintain a uniform reaction mixture and temperature. |
| Purification | Chromatography, simple distillation | Crystallization, fractional distillation | Scalability and cost-effectiveness of the purification method. |
| Safety | Standard laboratory safety measures | Process safety management, dedicated ventilation | Handling of larger quantities of corrosive and potentially hazardous materials. |
Elucidation of Molecular and Supramolecular Structure
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for confirming the covalent structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would provide definitive evidence for the connectivity of atoms and the types of functional groups present in (2-Iodoethyl)(methyl)amine (B8807460) hydroiodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.
A ¹H NMR spectrum of (2-Iodoethyl)(methyl)amine hydroiodide would be expected to show distinct signals for the different proton environments. The protons on the carbon adjacent to the iodine atom would likely appear as a triplet, shifted downfield due to the electronegativity of the iodine. The protons on the carbon adjacent to the nitrogen would also be expected to be a triplet. The methyl group protons attached to the nitrogen would likely appear as a singlet, and the proton on the ammonium (B1175870) nitrogen would also produce a characteristic signal.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| N-CH₃ | --- | Singlet | 3H |
| I-CH₂- | --- | Triplet | 2H |
| -CH₂-N | --- | Triplet | 2H |
| N-H | --- | Broad Singlet | 2H |
Note: Specific chemical shift values are not available from existing literature.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Three distinct signals would be expected for the three carbon atoms in this compound. The carbon atom bonded to the iodine would be the most downfield, followed by the carbon bonded to the nitrogen, and finally the methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-CH₃ | --- |
| I-CH₂- | --- |
| -CH₂-N | --- |
Note: Specific chemical shift values are not available from existing literature.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry would be used to determine the molecular weight of the cation of this compound and to study its fragmentation pattern. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern would offer further structural clues.
Table 3: Predicted Mass Spectrometry Data for the Cation of this compound
| Ion | Predicted m/z |
| [C₃H₈IN]⁺ | --- |
Note: Specific experimental mass-to-charge ratios are not available from existing literature.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the secondary ammonium salt, C-H bonds, C-N bonds, and the C-I bond.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | --- |
| C-H Stretch (Aliphatic) | --- |
| C-N Stretch | --- |
| C-I Stretch | --- |
Note: Specific experimental wavenumbers are not available from existing literature.
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium proton and the iodide anion.
Currently, there are no published crystal structures for this compound in crystallographic databases. Such a study would be invaluable for understanding its supramolecular chemistry.
Single-Crystal X-ray Diffraction for Bond Lengths and Angles
No experimental data from single-crystal X-ray diffraction studies of this compound is currently available in the public domain. Consequently, a table of bond lengths and angles cannot be compiled.
Analysis of Crystal Packing and Intermolecular Interactions
Without crystallographic data, a definitive analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, within the crystal lattice of this compound cannot be conducted.
Advanced Structural Elucidation Techniques
There are no reports in the scientific literature of advanced structural elucidation techniques being applied to this compound.
Mechanistic Investigations of Reactions Involving 2 Iodoethyl Methyl Amine Hydroiodide
Nucleophilic Substitution Reactions
Nucleophilic substitution at the iodo-substituted carbon atom of (2-Iodoethyl)(methyl)amine (B8807460) is a key reaction pathway. The mechanism of this transformation, whether it proceeds through a concerted (SN2) or a stepwise (SN1) pathway, is a subject of detailed kinetic and stereochemical investigation.
Kinetic Studies of Substitution Pathways (SN1 vs. SN2)
The substitution reactions of (2-Iodoethyl)(methyl)amine are predominantly governed by the SN2 mechanism. This is primarily due to the substrate being a primary alkyl halide. Primary carbocations that would be formed in an SN1 pathway are inherently unstable, making this route energetically unfavorable. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, as described by the following rate law: Rate = k[(2-Iodoethyl)(methyl)amine][Nucleophile]. libretexts.orgmasterorganicchemistry.com
Kinetic studies on analogous primary alkyl halides show a clear preference for the SN2 pathway. The rate of reaction is sensitive to the strength of the nucleophile; stronger nucleophiles lead to a faster reaction rate. The transition state of the SN2 reaction involves a pentacoordinate carbon atom, where the nucleophile attacks from the side opposite to the leaving group (the iodide ion). This "backside attack" leads to an inversion of stereochemistry at the reaction center if it is chiral. masterorganicchemistry.com
A significant competing intramolecular reaction is the formation of the N-methylaziridinium ion. This occurs when the nitrogen atom of the amine acts as an internal nucleophile, displacing the iodide. The rate of this cyclization is highly dependent on the basicity of the medium. In a neutral or weakly acidic medium, the amine is protonated, reducing its nucleophilicity and favoring intermolecular SN2 reactions with external nucleophiles. However, under basic conditions, the deprotonated amine becomes a potent internal nucleophile, and the rate of intramolecular cyclization can become significant.
Table 1: Factors Favoring SN1 vs. SN2 Pathways for (2-Iodoethyl)(methyl)amine
| Factor | SN1 Pathway | SN2 Pathway | Relevance to (2-Iodoethyl)(methyl)amine |
| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | As a primary iodide, the SN2 pathway is strongly favored. |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Reaction rate is highly dependent on the concentration and strength of the external nucleophile. |
| Leaving Group | Good leaving group required | Good leaving group required | Iodide is an excellent leaving group, facilitating both potential pathways, but the substrate structure dictates the SN2 mechanism. |
| Solvent | Polar protic solvents stabilize the carbocation intermediate | Polar aprotic solvents favor the reaction by not solvating the nucleophile as strongly | The choice of solvent can be used to modulate the reaction rate. |
Influence of Steric and Electronic Parameters on Reactivity
The reactivity of (2-Iodoethyl)(methyl)amine in SN2 reactions is influenced by both steric and electronic factors.
Steric Effects: The presence of the methyl group on the nitrogen atom introduces a moderate degree of steric hindrance. While not as significant as bulky alkyl groups directly on the reacting carbon, this N-alkyl group can influence the approach of the nucleophile to the electrophilic carbon. libretexts.orgresearchgate.net Compared to an unsubstituted 2-iodoethylamine, the N-methyl group may slightly decrease the rate of intermolecular SN2 reactions due to non-bonded interactions in the transition state.
Electronic Effects: The amino group has a significant electronic influence on the reactivity of the molecule. The nitrogen atom is electron-withdrawing through an inductive effect due to its electronegativity. This effect polarizes the C-I bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive effect enhances the rate of SN2 reactions. researchgate.net
However, the nitrogen lone pair can also participate in anchimeric assistance (neighboring group participation), especially in the formation of the aziridinium (B1262131) ion. This intramolecular participation can significantly accelerate the rate of iodide displacement compared to a similar primary alkyl iodide without a neighboring amino group.
Elimination Reactions
Under strongly basic conditions, (2-Iodoethyl)(methyl)amine can undergo elimination reactions. To facilitate this, the amine is first converted into a better leaving group, typically a quaternary ammonium (B1175870) salt.
Hofmann Elimination Pathways and Product Selectivity
The Hofmann elimination is a key elimination pathway for quaternary ammonium salts. This reaction proceeds via an E2 mechanism and typically favors the formation of the least substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orglibretexts.org
To undergo Hofmann elimination, (2-Iodoethyl)(methyl)amine is first exhaustively methylated with an excess of a methylating agent, such as methyl iodide, to form the quaternary ammonium salt, N,N,N-trimethyl-2-iodoethylammonium iodide. This salt is then treated with a strong base, often silver oxide in water, which generates the corresponding hydroxide (B78521) salt. Upon heating, the hydroxide ion acts as a base, abstracting a proton from the β-carbon (the carbon adjacent to the one bearing the quaternary ammonium group), leading to the formation of an alkene and trimethylamine. byjus.comaakash.ac.in
In the case of the quaternary salt derived from (2-Iodoethyl)(methyl)amine, the only possible alkene product is ethene. The selectivity of the Hofmann elimination becomes relevant when there are multiple possible β-protons that can be abstracted. The preference for the least substituted alkene is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most sterically accessible proton. wikipedia.orgoregonstate.edu
Table 2: General Steps in the Hofmann Elimination of (2-Iodoethyl)(methyl)amine
| Step | Description | Reactants | Products |
| 1. Exhaustive Methylation | The secondary amine is converted to a quaternary ammonium iodide salt. | (2-Iodoethyl)(methyl)amine, excess Methyl Iodide | N,N,N-trimethyl-2-iodoethylammonium iodide |
| 2. Anion Exchange | The iodide counter-ion is replaced with a hydroxide ion. | Quaternary ammonium iodide, Silver(I) oxide, Water | Quaternary ammonium hydroxide, Silver(I) iodide |
| 3. E2 Elimination | The quaternary ammonium hydroxide is heated to induce elimination. | Quaternary ammonium hydroxide | Ethene, Trimethylamine, Water |
Competing Reaction Channels in Basic Media
In a basic medium, several reaction pathways can compete with each other. For (2-Iodoethyl)(methyl)amine, the primary competition is between intermolecular nucleophilic substitution, intramolecular cyclization (aziridinium ion formation), and elimination.
The outcome is highly dependent on the reaction conditions. Strong, bulky bases will favor elimination. Strong, non-bulky nucleophiles will favor intermolecular SN2 reactions. If no strong external nucleophile is present, the intramolecular cyclization to form the N-methylaziridinium ion is a likely outcome, which can then be trapped by a weaker nucleophile or undergo further reactions.
The hydroiodide salt form of the starting material means that a base is required to deprotonate the ammonium ion before the nitrogen can act as a nucleophile or before the substrate can undergo elimination. The choice and stoichiometry of the base are therefore critical in determining the major product.
Role as a Reagent in Organic Transformations
(2-Iodoethyl)(methyl)amine hydroiodide serves as a valuable building block in the synthesis of various nitrogen-containing compounds, particularly heterocycles.
One of its primary applications is in the synthesis of N-methylaziridine. Through intramolecular cyclization under basic conditions, the molecule readily forms the N-methylaziridinium cation, which can be deprotonated to yield N-methylaziridine. chemicalbook.comgoogle.comnih.gov This reactive three-membered ring can then be used in a variety of ring-opening reactions to introduce a 2-(methylamino)ethyl unit into a target molecule.
Furthermore, this compound can be utilized in the synthesis of larger heterocyclic systems. For example, it can be used as a dielectrophile in the synthesis of N,N'-disubstituted piperazines. wm.eduresearchgate.netgoogle.com In such a synthesis, a primary amine can react with two equivalents of (2-Iodoethyl)(methyl)amine (or its deprotonated form) in a stepwise manner to construct the six-membered piperazine (B1678402) ring. The reaction proceeds through two successive nucleophilic substitution reactions.
Amidation Reactions and Related Transformations
The reaction of this compound to form amides, known as amidation, involves the nucleophilic substitution of the iodine atom by an amine. This transformation is a key step in the synthesis of various nitrogen-containing compounds. The hydroiodide salt form of the amine implies that the reaction is typically carried out in the presence of a base to neutralize the acidic proton and liberate the free amine for reaction.
Factors influencing the rate and efficiency of amidation include the nature of the attacking amine, the solvent, the base used, and the reaction temperature. Sterically hindered amines may react more slowly due to difficulties in approaching the reaction center. Polar aprotic solvents are often employed to solvate the cation and facilitate the nucleophilic attack.
Alkylation and Quaternization Reagent Dynamics
This compound can also act as an alkylating agent. In this role, the (2-iodoethyl)(methyl)amino moiety is transferred to a nucleophile. The presence of the iodine atom makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to its use in the synthesis of more complex molecules.
When this compound reacts with a tertiary amine, a quaternization reaction occurs. This process leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four organic groups and carries a positive charge. The mechanism involves the lone pair of the tertiary amine attacking the electrophilic carbon of the (2-iodoethyl) group, displacing the iodide ion.
The dynamics of these reactions are governed by the principles of nucleophilicity and electrophilicity. The rate of quaternization is dependent on the concentration of both the tertiary amine and this compound, as well as the steric and electronic properties of the reactants.
| Reactant | Product | Reaction Type | Key Mechanistic Feature |
| Primary/Secondary Amine | N-substituted (2-(methylamino)ethyl)amine | Amidation | Nucleophilic substitution (SN2) |
| Tertiary Amine | Quaternary Ammonium Salt | Quaternization | Nucleophilic substitution (SN2) |
Reaction Mechanism Elucidation through Computational Chemistry
Density Functional Theory (DFT) for Transition State Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules and to predict the transition states of chemical reactions. For reactions involving this compound, DFT calculations can provide valuable insights into the reaction mechanisms.
By modeling the reactants, products, and potential intermediates, DFT can be used to calculate the potential energy surface of the reaction. The transition state, which represents the highest energy point along the reaction coordinate, can be located and characterized. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.
For the amidation and quaternization reactions of this compound, DFT calculations can help to:
Confirm the SN2 nature of the mechanism.
Determine the geometry of the transition state, including bond lengths and angles.
Calculate the activation energies for different nucleophiles or reaction conditions.
Investigate the role of the solvent in stabilizing the transition state.
Molecular Dynamics Simulations for Reaction Pathway Analysis
Molecular Dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing a dynamic picture of the reaction pathway. By solving Newton's equations of motion for all atoms in the system, MD simulations can trace the trajectory of the reactants as they approach each other, form the transition state, and separate into products.
In the context of reactions involving this compound, MD simulations can be employed to:
Visualize the entire reaction pathway from reactants to products.
Analyze the role of solvent molecules in the reaction dynamics, including the formation and breaking of hydrogen bonds.
Study the conformational changes of the reactants and intermediates during the reaction.
Calculate the free energy profile along the reaction coordinate, which can be compared with experimental kinetic data.
The combination of DFT for accurate energy calculations and MD for simulating the dynamics provides a comprehensive theoretical framework for understanding the intricate details of the reaction mechanisms of this compound.
| Computational Method | Information Gained | Application to this compound |
| Density Functional Theory (DFT) | Transition state structures and energies | Prediction of activation barriers for amidation and quaternization |
| Molecular Dynamics (MD) | Reaction trajectories and solvent effects | Analysis of the dynamic pathway of nucleophilic substitution |
Applications in Advanced Organic Synthesis and Materials Chemistry
Utilization as a Synthetic Intermediate for Complex Molecules
The strategic importance of (2-Iodoethyl)(methyl)amine (B8807460) hydroiodide lies in its function as a potent alkylating agent. The carbon-iodine bond is significantly weaker and more polarizable than corresponding carbon-bromine or carbon-chlorine bonds, rendering the compound highly reactive towards nucleophilic substitution. This reactivity is harnessed by synthetic chemists to introduce the N-methylaminoethyl moiety (-CH2CH2NHCH3) into target structures, a common fragment in biologically active molecules.
Precursor in Alkaloid Synthesis
In the intricate field of natural product synthesis, building blocks that can efficiently introduce nitrogen-containing fragments are essential. (2-Iodoethyl)(methyl)amine hydroiodide and its analogs serve as precursors in the synthesis of various alkaloids. For instance, in the construction of the cis-3a-aryloctahydroindole core, a structural motif found in Sceletium alkaloids like mesembrine, synthetic strategies often involve the alkylation of a nucleophilic carbon center. researchgate.net An enolate or metalloenamine intermediate can be alkylated with an electrophile containing the N-methyl-2-aminoethyl unit. The use of the highly reactive iodo-variant of this sidechain ensures efficient formation of the crucial carbon-carbon bond, setting the stage for subsequent cyclization to form the characteristic pyrrolidine (B122466) ring of the alkaloid. researchgate.net
| Alkaloid Class | Key Synthetic Step | Role of (2-Iodoethyl)(methyl)amine Moiety |
| Sceletium Alkaloids | Alkylation of a metalloenamine | Provides the N-methyl-2-aminoethyl sidechain for pyrrolidine ring formation |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction Precursor | Can be used to synthesize the necessary β-arylethylamine structure |
Building Block for Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. This compound is a classic precursor for synthesizing N-methylated heterocyclic systems. Its bifunctional nature, possessing both an electrophilic carbon and a nucleophilic nitrogen (after deprotonation), allows for its use in cyclization reactions. For example, reaction with dinucleophiles such as 1,2-aminoalcohols or 1,2-diamines can lead to the formation of N-methylated morpholines and piperazines, respectively. These ring systems are privileged structures in medicinal chemistry. The synthesis typically involves a two-step process: initial N-alkylation by the nucleophile at the iodo-substituted carbon, followed by an intramolecular cyclization.
Role in the Generation of Quaternary Ammonium (B1175870) Compounds
Quaternary ammonium compounds (QACs) are a class of molecules with diverse applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis of QACs involves the alkylation of a tertiary amine with an alkyl halide. google.comnih.gov this compound can participate in this chemistry in two principal ways.
First, it can act as the alkylating agent for a tertiary amine. The reactive C-I bond readily undergoes nucleophilic attack by the lone pair of the tertiary amine, resulting in the formation of a quaternary ammonium salt containing the (2-(methylamino)ethyl) group.
Secondly, the secondary amine of (2-Iodoethyl)(methyl)amine can itself be exhaustively alkylated. Reaction with two equivalents of a suitable alkyl halide (e.g., methyl iodide) would first yield a tertiary amine, which is then further alkylated to form a quaternary ammonium salt. This versatility allows for the synthesis of a wide range of structurally diverse QACs. mdpi.com
Contributions to Chemical Probe Development
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.goveubopen.org The development of these tools often requires the incorporation of specific functional groups or linkers for attachment to reporter tags or solid supports. nih.gov
The reactivity of iodoalkylamines like this compound makes them useful in this context. They can be used to attach the N-methylaminoethyl group to a larger molecule designed as a probe. This moiety can be crucial for modulating the probe's solubility, cell permeability, or binding affinity to its target. Furthermore, related iodo-compounds have been utilized in methods for the chemical modification of proteins, highlighting their role in bioconjugation chemistry. In the development of positron emission tomography (PET) ligands for imaging neuroreceptors, the incorporation of aminoethyl groups is a common strategy to achieve desired pharmacological profiles. this compound serves as a readily available building block for introducing this key pharmacophoric element.
Application in the Synthesis of Derivatives with Specific Reactivity Profiles
The synthetic utility of this compound can be extended by first converting the highly reactive iodo group into other functional groups. This creates a new set of synthetic intermediates with tailored reactivity. The iodide is an excellent leaving group, facilitating substitution reactions with a variety of nucleophiles. smolecule.com
| Nucleophile | Reagent Example | Resulting Functional Group | Derivative Name |
| Azide | Sodium Azide (NaN₃) | Azido (B1232118) (-N₃) | (2-Azidoethyl)(methyl)amine |
| Cyanide | Sodium Cyanide (NaCN) | Cyano/Nitrile (-CN) | 3-(Methylamino)propanenitrile |
| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | (2-(Alkylthio)ethyl)(methyl)amine |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 2-(Methylamino)ethanol |
These transformations yield derivatives with distinct chemical properties. For example, the azido derivative can undergo "click" chemistry reactions or be reduced to a primary amine, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. This strategy significantly broadens the synthetic possibilities starting from a single, readily accessible precursor.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity.
As a secondary amine, this compound (used as the free base) is a suitable component for several MCRs. In the Mannich reaction, it can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen to form a "Mannich base." nih.gov Similarly, in isocyanide-based MCRs like the Ugi reaction, it can serve as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid. nih.gov The key advantage of using this specific amine in an MCR is the direct incorporation of the iodoethyl functional group into the complex product. This allows the reactive C-I bond to be retained for subsequent, post-MCR modifications, providing a versatile handle for further derivatization.
Exploration in Novel Materials Chemistry Applications (e.g., Perovskite Precursors)
Comprehensive searches of scholarly articles, patents, and materials science databases did not yield specific research findings on the application of This compound as a precursor in the synthesis of perovskite materials or in other novel materials chemistry applications.
While analogous compounds, such as other substituted ethylamine (B1201723) hydroiodides, have been investigated in the context of materials science, there is no readily available data detailing the incorporation of this compound into material structures or its effects on their properties. For instance, a structurally related compound, Diethyl(2-iodoethyl)amine hydroiodide, has been noted for its role in synthesizing materials with unique optical and electronic characteristics by forming Schiff base ligands for metal complexes. Furthermore, phenylethylamine hydroiodides are utilized in the surface treatment of perovskite layers to enhance their stability. perovskite-info.com However, specific research findings, detailed methodologies, or data tables concerning the use of this compound in these or similar applications are not present in the available literature.
Consequently, due to the absence of published research, no data tables or detailed findings on the use of this compound in advanced organic synthesis and materials chemistry can be provided at this time.
Theoretical and Computational Studies on 2 Iodoethyl Methyl Amine Hydroiodide
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. Through computational methods, we can analyze the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insight into the molecule's nucleophilic and electrophilic character.
For (2-Iodoethyl)(methyl)amine (B8807460) hydroiodide, the HOMO is expected to be localized primarily on the iodide anion (I⁻), which is the highest-energy occupied species. A secondary contribution would likely come from the lone pair of the nitrogen atom in the methylamine (B109427) group. The LUMO is anticipated to be centered on the anti-bonding orbital (σ*) of the carbon-iodine (C-I) bond in the iodoethyl group. This localization makes the carbon atom attached to the iodine susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the presence of the highly nucleophilic iodide anion (HOMO) and the electrophilic C-I bond (LUMO) suggests a moderate to high reactivity, particularly in substitution and elimination reactions.
Table 1: Predicted Frontier Molecular Orbital Characteristics for (2-Iodoethyl)(methyl)amine Hydroiodide based on Analogous Compounds
| Orbital | Predicted Primary Localization | Implied Reactivity |
|---|---|---|
| HOMO | Iodide anion (I⁻) | Nucleophilic character |
| LUMO | σ* orbital of the C-I bond | Electrophilic site at carbon |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is highly influenced by the electronegativity of the atoms and the ionic nature of the hydroiodide salt. The nitrogen atom, being more electronegative than carbon, will draw electron density from the adjacent carbon atoms of the methyl and ethyl groups, resulting in a partial negative charge (δ-) on the nitrogen and partial positive charges (δ+) on the carbons.
The most significant feature of the charge distribution is the formal positive charge on the protonated amine group (-NH₂⁺-) and the formal negative charge on the iodide anion (I⁻). This ionic interaction will dominate the electrostatic potential map of the molecule.
An electrostatic potential map would reveal a region of high positive potential (typically colored blue) around the ammonium (B1175870) proton and the hydrogen atoms attached to the nitrogen. Conversely, a region of high negative potential (typically colored red) would be centered on the iodide anion. The iodine atom of the iodoethyl group, due to the polarizability of iodine and the electron-withdrawing nature of the adjacent ammonium group, would also exhibit a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. This positive region is crucial for understanding halogen bonding, as discussed in a later section.
Conformer Analysis and Energy Landscapes
The conformational flexibility of this compound arises from the rotation around its single bonds. The potential energy landscape of the molecule is a surface defined by the molecule's energy as a function of these rotational degrees of freedom.
The primary rotatable bonds are the C-C bond of the ethyl group and the C-N bonds. Computational studies on analogous iodoalkanes, such as 1-iodobutane, have shown that the conformational preferences are governed by a balance of steric and electrostatic interactions. For the iodoethyl group in the title compound, rotation around the C-C bond will lead to different staggered conformations, such as anti and gauche arrangements between the iodine atom and the methylamino group.
The anti conformer, where the bulky iodine atom and the methylamino group are positioned 180° apart, is generally expected to be the most stable due to minimized steric hindrance. The gauche conformers, with a dihedral angle of approximately 60°, would be slightly higher in energy. The presence of the charged ammonium center and the iodide counter-ion will influence the relative energies of these conformers through intramolecular electrostatic interactions.
The energy landscape would therefore be characterized by several local minima corresponding to these stable conformers, separated by rotational energy barriers. The global minimum on this landscape would correspond to the most stable conformation of the molecule.
Table 2: Predicted Relative Energies of Staggered Conformers for the I-C-C-N Backbone based on Iodoalkane Analogues
| Conformer | Dihedral Angle (I-C-C-N) | Predicted Relative Energy | Primary Influencing Factor |
|---|---|---|---|
| Anti | ~180° | Lowest | Minimal steric hindrance |
| Gauche | ~60° | Higher than anti | Steric repulsion |
Intermolecular Interaction Analysis
The ionic and polar nature of this compound dictates that its intermolecular interactions will be strong and directional, playing a significant role in its solid-state structure and physical properties.
Hydrogen Bonding Network Characterization
The most prominent intermolecular interaction in the solid state will be hydrogen bonding. The protonated secondary amine group (R₂NH₂⁺) is an excellent hydrogen bond donor, while the iodide anion (I⁻) is a strong hydrogen bond acceptor. This will lead to the formation of a network of N-H···I hydrogen bonds.
Computational and spectroscopic studies on similar amine hydrohalides have characterized these types of hydrogen bonds. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net The strength of the N-H···X⁻ hydrogen bond generally decreases as the halide anion becomes larger and less electronegative (Cl⁻ > Br⁻ > I⁻). nih.gov Despite being the weakest in the halide series, the N-H···I hydrogen bonds are still significant electrostatic interactions that will define the crystal packing. The geometry of these bonds is typically linear, with the N-H bond pointing directly towards the iodide anion. Each ammonium group has two hydrogen atoms available for donation, and each iodide anion can accept multiple hydrogen bonds, leading to a complex three-dimensional network.
Halogen Bonding and its Role in Reactivity
In addition to hydrogen bonding, the presence of a carbon-bound iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.govacs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond.
In this compound, the iodine atom of the iodoethyl group can act as a halogen bond donor. The iodide anion (I⁻) or the lone pair of the nitrogen atom of a neighboring molecule (in its unprotonated form) could serve as halogen bond acceptors. This C-I···I⁻ or C-I···N interaction would be a directional force influencing the crystal structure.
The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing power of the group attached to it. acs.org The presence of the nearby positively charged ammonium group in the title compound would enhance the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capability. Halogen bonding can play a crucial role in pre-organizing molecules in the solid state, potentially influencing reaction pathways and reactivity in solid-state chemistry. nih.gov
Table 3: Summary of Predicted Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Strength |
|---|---|---|---|
| Hydrogen Bonding | N-H of ammonium | Iodide anion (I⁻) | Strong |
| Halogen Bonding | C-I of iodoethyl | Iodide anion (I⁻) | Moderate |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling of this compound's reactivity centers on its propensity to undergo a facile intramolecular nucleophilic substitution (SNi) reaction. In this process, the nucleophilic methylamine group attacks the electrophilic carbon atom bearing the iodine atom, displacing the iodide leaving group and forming a cyclic N-methylaziridinium cation.
Computational studies on analogous systems, such as mechlorethamine, using methods like ab initio molecular dynamics simulations, have provided significant insights into this type of transformation. nih.gov These studies predict a concerted reaction mechanism characterized by neighboring-group participation from the tertiary nitrogen. nih.gov The reaction does not proceed through a distinct, stable intermediate but rather through a dynamic transition state. nih.gov
For (2-iodoethyl)(methyl)amine, the key predictive findings, extrapolated from these analogous studies, would involve:
Mechanism: The reaction is predicted to be a concerted SN2-type intramolecular cyclization. The nitrogen atom acts as the internal nucleophile, attacking the C-I bond from the backside.
Transition State: The transition state is characterized by the simultaneous partial formation of the C-N bond and the partial breaking of the C-I bond. The geometry would involve a pentacoordinate carbon atom within a constrained cyclic structure.
Activation Energy: The activation free energy for the cyclization of similar chloro-derivatives has been calculated to be around 20.4 kcal/mol. nih.gov Given that iodide is a better leaving group than chloride, the activation barrier for (2-iodoethyl)(methyl)amine is predicted to be lower, suggesting a more rapid cyclization rate.
The resulting N-methylaziridinium ion is a highly strained and reactive intermediate. nih.gov Its stability and subsequent reactions with nucleophiles can also be modeled. Computational studies on the stability of various substituted aziridinium (B1262131) ions show that their reactivity is influenced by the nature of the electrophile used in their generation and the substituents on the ring. mdpi.com
Table 1: Predicted Parameters for the Intramolecular Cyclization of (2-Iodoethyl)(methyl)amine This table is illustrative and based on data from analogous 2-haloethylamine systems.
| Parameter | Predicted Characteristic | Computational Method Analogy |
|---|---|---|
| Reaction Type | Intramolecular SN2 (SNi) | Quantum Mechanics (QM) |
| Key Intermediate | N-methylaziridinium ion | Density Functional Theory (DFT) |
| Activation Energy | Lower than 2-chloroethylamines | Ab initio Molecular Dynamics |
| Solvent Influence | High (stabilization of leaving group) | Explicit Solvent Models |
| Rate-Determining Step | Formation of the aziridinium ring | Transition State Theory |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on reactivity/synthetic utility)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create predictive models that correlate a compound's chemical structure with its activity or properties. While no specific QSAR/QSPR models for the synthetic utility of this compound have been published, the methodology provides a powerful framework for predicting the reactivity of a series of related haloalkylamines.
A hypothetical QSPR study aimed at predicting the rate of aziridinium ion formation (a measure of synthetic utility as an alkylating agent) for a series of N-substituted-2-haloethylamines would involve several key steps:
Dataset Compilation: A dataset of various 2-haloethylamines with experimentally determined cyclization rates would be assembled.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the observed reaction rates. researchgate.net
Validation: The model's predictive power would be rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. unc.edu
The goal is to identify the key structural features that govern the rate of cyclization. For the intramolecular SN2 reaction of haloalkylamines, the most relevant descriptors would likely fall into the following categories:
Electronic Descriptors: These describe the electronic environment of the molecule.
Partial charges on the nitrogen, the α-carbon (C-N), and the β-carbon (C-I). A more nucleophilic nitrogen and a more electrophilic β-carbon would be expected to increase the reaction rate.
Energies of frontier molecular orbitals (HOMO and LUMO). The energy of the Highest Occupied Molecular Orbital (HOMO), localized on the amine, and the Lowest Unoccupied Molecular Orbital (LUMO), associated with the C-I antibonding orbital, would be critical.
Steric Descriptors: These quantify the size and shape of the molecule.
Molecular volume and surface area. Increased steric bulk around the nitrogen or the reaction center could hinder the necessary geometry for the transition state, slowing the reaction.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing connectivity and branching.
Table 2: Potential Descriptors for a QSPR Model of Haloalkylamine Reactivity This table presents hypothetical descriptors that would be considered in building a predictive model for the cyclization of compounds like (2-iodoethyl)(methyl)amine.
| Descriptor Class | Specific Descriptor Example | Predicted Influence on Cyclization Rate |
|---|---|---|
| Electronic | Partial Charge on Nitrogen Atom | Negative correlation (more negative = faster) |
| LUMO Energy | Negative correlation (lower energy = faster) | |
| Dipole Moment | Variable, depends on solvent interaction | |
| Steric | Molar Refractivity | Negative correlation (larger value = slower) |
| Van der Waals Volume | Negative correlation (larger value = slower) | |
| Thermodynamic | Enthalpy of Formation (ΔHf) | Could correlate with reactant stability |
| Topological | Wiener Index | May capture effects of branching |
By developing such a QSPR model, one could predict the synthetic utility of novel, untested haloalkylamines by simply calculating their molecular descriptors and inputting them into the model equation. This approach accelerates the design of reagents with tailored reactivity for specific synthetic applications.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The synthesis of alkyl iodides and amines traditionally involves reagents and solvents that are now considered environmentally burdensome. Future research should prioritize the development of greener synthetic routes to (2-Iodoethyl)(methyl)amine (B8807460) hydroiodide.
Key Research Objectives:
Utilization of Greener Solvents: Investigation into the use of bio-based or renewable solvents could significantly reduce the environmental impact of the synthesis. researchgate.netunive.itnih.govnih.gov Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where feasible, should be explored as alternatives to halogenated hydrocarbons or volatile organic compounds. researchgate.netnih.govnih.gov
Biocatalytic Methods: The use of enzymes as catalysts offers a highly selective and environmentally benign approach. researchgate.net Future studies could explore the potential of halogenating enzymes or transaminases for the synthesis of (2-Iodoethyl)(methyl)amine hydroiodide or its precursors. researchgate.net This could involve the enzymatic conversion of a suitable amino alcohol precursor.
Energy-Efficient Synthesis: Techniques such as ultrasound-assisted nih.govnih.govresearchgate.netaston.ac.uk and microwave-assisted synthesis nih.govnih.govresearchgate.netrsc.orgmdpi.com have the potential to reduce reaction times and energy consumption. nih.govnih.govresearchgate.netrsc.orgmdpi.com Research into the application of these methods for the iodination of N-methylethanolamine or related precursors could lead to more efficient and sustainable production methods. nih.govnih.govresearchgate.net
Potential Green Synthesis Parameters:
| Parameter | Traditional Approach | Potential Green Alternative |
| Solvent | Halogenated hydrocarbons (e.g., Dichloromethane) | Bio-derived solvents (e.g., 2-MeTHF), Water |
| Catalyst | Stoichiometric inorganic reagents | Biocatalysts (enzymes) |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Sonication |
| Atom Economy | Moderate to low | Potentially higher through catalytic routes |
Exploration of Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. The structural features of this compound, particularly the presence of a secondary amine and an alkyl iodide, suggest potential, yet unexplored, applications in this field.
Future research could investigate its utility in various organocatalytic transformations. For instance, the amine moiety could potentially participate in enamine or iminium ion catalysis, while the iodide could play a role in halogen bonding interactions or as a leaving group in sequential reactions.
Integration with Flow Chemistry Techniques
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.commit.eduorganic-chemistry.orgtue.nl The synthesis of this compound could be significantly improved by transitioning to a continuous flow process.
A potential flow synthesis could involve the continuous iodination of a precursor like N-methylethanolamine in a microreactor. organic-chemistry.orgtue.nl This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the handling of hazardous reagents. nih.govmdpi.commit.eduorganic-chemistry.orgtue.nl
Advanced Spectroscopic Characterization Beyond Routine Methods
While standard spectroscopic data for this compound likely exists, a deeper structural and dynamic understanding can be gained through the application of advanced spectroscopic techniques.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide unambiguous assignment of all proton and carbon signals and establish the connectivity within the molecule. youtube.comustc.edu.cnnih.govyoutube.comcolumbia.edu This detailed characterization is crucial for confirming its structure and for identifying any potential impurities or degradation products. youtube.comustc.edu.cnnih.govyoutube.comcolumbia.edu
Mass Spectrometry Fragmentation Analysis: A detailed analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. youtube.commiamioh.edudocbrown.infochemguide.co.uk Understanding how the molecule fragments upon ionization can aid in its identification in complex mixtures and in mechanistic studies. youtube.commiamioh.edudocbrown.infochemguide.co.uk
Computational Design of Novel Derivatives with Enhanced Synthetic Utility
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding the design of new derivatives with improved characteristics.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, stability, and reaction mechanisms involving this compound. mdpi.comchemrxiv.orgchemrxiv.orgnih.govresearchgate.net Such studies could elucidate the transition states of its formation, predict its reactivity in potential catalytic cycles, and help in the design of more efficient synthetic routes. mdpi.comchemrxiv.orgchemrxiv.orgnih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of the molecule in solution, including its solvation and conformational dynamics. This understanding is crucial for optimizing reaction conditions and for designing derivatives with specific properties.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new applications in synthesis and materials science.
Q & A
Q. How can in vitro-to-in vivo extrapolation (IVIVE) improve bioactivity predictions?
- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling, incorporating logP (measured via shake-flask: ~1.8) and plasma protein binding (equilibrium dialysis). Adjust for iodide’s renal clearance using compartmental models .
Data Presentation Guidelines
-
Tables : Include melting point ranges, NMR shifts, and reaction yields (e.g., Table 1).
Parameter Value Method Melting Point 145–148°C (dec.) DSC ¹H NMR (D₂O) δ 3.4 (t, J=7.5 Hz, 2H) 400 MHz -
Figures : Use chromatograms (HPLC purity >95%) and dose-response curves (IC₅₀ values) with error bars (SEM, n=3) .
Critical Analysis
- Contradictions : Conflicting bioactivity data may arise from iodide counterion interference. Control experiments with non-iodinated analogs (e.g., hydrochloride salts) isolate pharmacological effects .
- Statistical Rigor : Report p-values for cytotoxicity assays and use Grubbs’ test to exclude outliers in spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
